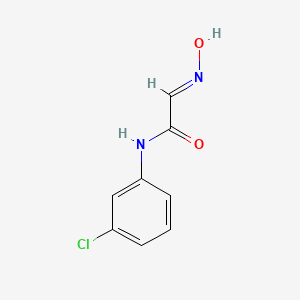

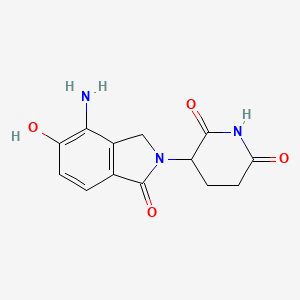

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione

Vue d'ensemble

Description

This compound is also known as Lenalidomide . It is a powder form substance and is used in various research and development activities .

Molecular Structure Analysis

The molecular formula of this compound is C13H13N3O3 . The SMILES string representation is O=C1N(C2CCC(NC2=O)=O)CC3=C1C=CC=C3N . The InChI representation is 1S/C13H13N3O3/c14-9-3-1-2-7-8(9)6-16(13(7)19)10-4-5-11(17)15-12(10)18/h1-3,10H,4-6,14H2,(H,15,17,18) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 259.26 . It has a density of 1.5±0.1 g/cm3 . Its boiling point is 614.0±55.0 °C at 760 mmHg . The vapour pressure is 0.0±1.8 mmHg at 25°C . The enthalpy of vaporization is 91.1±3.0 kJ/mol . The flash point is 325.1±31.5 °C . The index of refraction is 1.672 . The molar refractivity is 66.5±0.3 cm3 . It has 6 H bond acceptors, 3 H bond donors, and 1 freely rotating bond .Applications De Recherche Scientifique

Treatment of Multiple Myeloma

5-Hydroxy-lenalidomide, also known as Lenalidomide, is indicated for the treatment of adult patients with multiple myeloma (MM) in combination with dexamethasone . It is also used as maintenance therapy in multiple myeloma following autologous hematopoietic stem cell transplantation .

Treatment of Myelodysplastic Syndromes

Lenalidomide is used to treat anemia in low to intermediate risk myelodysplastic syndrome . It has shown significant efficacy in treating myelodysplastic syndromes (MDS) with a single deletion of chromosome 5q .

Treatment of Lymphoma

Lenalidomide is approved by the FDA and EU for the treatment of mantle cell lymphoma, follicular lymphoma, and marginal zone lymphoma in selected patients .

Immunomodulatory Properties

Lenalidomide is an immunomodulatory drug with potent antineoplastic, anti-angiogenic, and anti-inflammatory properties . It works through various mechanisms of actions that promote malignant cell death and enhance host immunity .

Resistance Mechanisms in Multiple Myeloma

Despite the potent anti-MM activity of Lenalidomide, some patients eventually relapse and become Lenalidomide-resistant . Understanding the pathophysiology of Lenalidomide resistance in MM, with particular emphasis on the molecular background, is a significant area of research .

Treatment Strategies for Lenalidomide-Refractory Disease

The problem of Lenalidomide resistance has become a great obstacle for hematologists worldwide . Current research is focused on developing strategies for the treatment of Lenalidomide-refractory disease .

Mécanisme D'action

Target of Action

5-Hydroxy-lenalidomide, also known as 2,6-Piperidinedione, 3-(4-amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-, primarily targets the CRL4 CRBN E3 ubiquitin ligase complex . This complex consists of DNA-binding protein 1 (DDB1), cullin 4a (CUL4A), regulator of cullins 1 (ROC1), and cereblon (CRBN), with cereblon being the substrate adapter for the complex and the primary molecular target of the drug .

Mode of Action

5-Hydroxy-lenalidomide acts by modulating the substrate specificity of the CRL4 CRBN E3 ubiquitin ligase . In multiple myeloma, it induces the ubiquitination of IKZF1 and IKZF3 by CRL4 CRBN . This leads to the subsequent proteasomal degradation of these transcription factors .

Biochemical Pathways

The action of 5-Hydroxy-lenalidomide affects several biochemical pathways. It leads to the proteasomal degradation of specific disease-related proteins . This degradation is a result of the drug binding to an E3 ubiquitin ligase complex and modulating its substrate specificity . In lymphocytes, these drugs induce rapid and effective degradation of Ikaros (IKZF1) and Aiolos (IKZF3), two zinc finger transcription factors .

Pharmacokinetics

Following oral administration, 5-Hydroxy-lenalidomide is highly absorbed and bioavailable . It is metabolized minimally, and eliminated predominantly via urinary excretion in the unchanged form in humans . On average, 94% of the administered radioactivity was recovered within 10 days, with >88% recovered within 24 h . Urinary excretion was the primary route of elimination (90% of radioactive dose), with minor amounts excreted in feces (4%) .

Result of Action

The action of 5-Hydroxy-lenalidomide results in the death of multiple myeloma cells . This is achieved through the ubiquitination and subsequent proteasomal degradation of two B-cell transcription factors, IKZF1 and IKZF3 . The drug also stimulates part of the immune system to attack the cancer cells .

Propriétés

IUPAC Name |

3-(7-amino-6-hydroxy-3-oxo-1H-isoindol-2-yl)piperidine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c14-11-7-5-16(8-2-4-10(18)15-12(8)19)13(20)6(7)1-3-9(11)17/h1,3,8,17H,2,4-5,14H2,(H,15,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHIRLGUOUTXTHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC(=C3N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Amino-1,3-dihydro-5-hydroxy-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione | |

CAS RN |

1421593-78-3 | |

| Record name | 5-Hydroxy-lenalidomide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1421593783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-HYDROXY-LENALIDOMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LB9TF67ZH6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the metabolic fate of lenalidomide in humans?

A1: The study by Chen et al. [] investigated the metabolism and excretion of lenalidomide in healthy male volunteers. Following a single oral dose of [14C]-lenalidomide, approximately 50% of the radioactive dose was recovered in urine within 24 hours, indicating renal elimination as a significant route of excretion []. The study also revealed that lenalidomide undergoes minimal metabolism, with the majority of the drug excreted unchanged in urine. [] This suggests that lenalidomide primarily undergoes renal excretion with limited metabolic transformation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-difluorophenyl)-5-(4,6-dihydro-1H-pyrrolo[3,4-c]pyrazol-5-yl)oxan-3-amine;dihydrochloride](/img/structure/B1145304.png)